Tpn729MA
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H40N6O8S |
|---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H36N6O4S.C4H4O4/c1-5-9-20-22-23(30(4)28-20)25(32)27-24(26-22)19-17-18(10-11-21(19)35-16-6-2)36(33,34)29(3)14-15-31-12-7-8-13-31;5-3(6)1-2-4(7)8/h10-11,17H,5-9,12-16H2,1-4H3,(H,26,27,32);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CNCJOFPBSNINND-BTJKTKAUSA-N |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)CCN4CCCC4)OCCC)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)CCN4CCCC4)OCCC)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
TPN729MA and the Expanding Therapeutic Landscape of PDE5 Inhibition: A Technical Guide for Researchers
Introduction
Initially developed for the treatment of erectile dysfunction (ED), the therapeutic potential of phosphodiesterase type 5 (PDE5) inhibitors is now understood to extend to a range of other clinical applications. TPN729MA is a novel, potent, and selective PDE5 inhibitor that has demonstrated excellent in vitro and in vivo potency in preclinical studies.[1][2] This technical guide will provide an in-depth analysis of the core mechanism of action of this compound and the broader class of PDE5 inhibitors, and explore their established and emerging therapeutic targets beyond erectile dysfunction. This document is intended for researchers, scientists, and drug development professionals, and will detail the underlying signaling pathways, summarize quantitative data from key studies, and provide insights into experimental protocols.
The Core Mechanism of Action: The NO/cGMP Signaling Pathway
The primary mechanism of action of this compound and other PDE5 inhibitors is the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3] In various tissues, the release of NO stimulates the enzyme soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. cGMP, in turn, acts as a second messenger, leading to the activation of protein kinase G (PKG). This cascade results in a variety of cellular responses, including smooth muscle relaxation, vasodilation, and decreased inflammation and proliferation.[2][4]
PDE5 is the enzyme responsible for the degradation of cGMP. By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration and amplifying the downstream effects of the NO/sGC/cGMP pathway.[2][3]
This compound: A Novel Selective PDE5 Inhibitor
This compound has been identified as a highly potent and selective PDE5 inhibitor, with preclinical data suggesting a favorable profile compared to existing treatments for erectile dysfunction.[1][2]
In Vitro Potency and Selectivity
In vitro studies have demonstrated the high potency of this compound for PDE5 and its selectivity over other PDE isozymes. This selectivity is crucial for minimizing off-target effects.
| Compound | IC50 for PDE5 (nM) | Selectivity vs. PDE1 | Selectivity vs. PDE6 | Selectivity vs. PDE11 |
| This compound | 2.28 | >1,600-fold | >8,700-fold | >4,300-fold |
| Sildenafil | 5.22 | >290-fold | >10-fold | >8-fold |
| Tadalafil | 2.35 | >1,000-fold | >7,000-fold | >10,000-fold |
| Table 1: In vitro potency and selectivity of this compound compared to sildenafil and tadalafil. Data compiled from preclinical studies.[1] |
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in rats and dogs have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Oral | 10 | 1.5 | 345 | 1230 | 30 |
| Dog | Oral | 2 | 2.0 | 560 | 4870 | 65 |
| Table 2: Summary of preclinical pharmacokinetic parameters of this compound.[2] |
Therapeutic Targets Beyond Erectile Dysfunction
The ubiquitous nature of the NO/cGMP signaling pathway suggests that PDE5 inhibitors like this compound have therapeutic potential in a variety of conditions characterized by endothelial dysfunction, impaired vasodilation, inflammation, and cellular proliferation.
Pulmonary Arterial Hypertension (PAH)
The use of PDE5 inhibitors for the treatment of PAH is an established therapeutic application. By inducing vasodilation in the pulmonary vasculature, these agents reduce pulmonary arterial pressure and improve exercise capacity.[5][6]
Experimental Protocol: Evaluation of PDE5 Inhibitors in a Monocrotaline-Induced PAH Rat Model
-
Induction of PAH: Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (60 mg/kg) to induce PAH.
-
Treatment: After the development of PAH (typically 2-3 weeks), rats are randomized to receive daily oral doses of a PDE5 inhibitor (e.g., sildenafil 25 mg/kg) or vehicle for a specified period (e.g., 4 weeks).
-
Hemodynamic Assessment: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Histological Analysis: Lung and heart tissues are collected for histological examination to assess pulmonary vascular remodeling and right ventricular hypertrophy.
-
Biomarker Analysis: Plasma and tissue levels of cGMP, inflammatory cytokines, and markers of oxidative stress are quantified.
References
- 1. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 2. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. PDE5 inhibitors as therapeutics for heart disease, diabetes and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil (Viagra) for pulmonary hypertension: Guidelines and risks [medicalnewstoday.com]
- 6. phassociation.org [phassociation.org]
No Publicly Available Data on Tpn729MA in Inflammatory Disease Models
An extensive search of publicly available scientific literature and databases has yielded no information on a molecule or compound designated as "Tpn729MA" in the context of inflammatory disease models or any other research area.
This lack of information suggests that "this compound" may be:
-
A proprietary or internal code name: The designation may be used for an investigational compound within a pharmaceutical company or research institution that has not yet been disclosed in public literature.
-
A very recent discovery: Information about this compound may not have been published yet.
-
A potential misspelling or incorrect designation: The name provided may contain a typographical error.
Without any publicly accessible data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the role of this compound in inflammatory disease models.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:
-
Verify the designation: Please double-check the spelling and designation of the molecule.
-
Consult internal resources: If this is a known internal project, please refer to internal documentation and data.
-
Search for related compounds or targets: If the general class of molecule or its intended biological target is known, searching for those broader terms may yield relevant information on similar agents.
We will continue to monitor for any future publications or disclosures regarding this compound and will update with relevant information as it becomes available.
Methodological & Application
Application Notes and Protocols for Measuring Tpn729MA Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpn729MA is a novel and potent small molecule inhibitor of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[3] By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates downstream effectors like protein kinase G (PKG). This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation.[3]
Beyond its primary indication, emerging evidence suggests that the PDE5/cGMP pathway is also implicated in the regulation of cell proliferation and survival in various cancer types.[4][5] Several cancer cell lines, including those from breast, melanoma, and oral squamous cell carcinoma, have been shown to express PDE5, making it a potential therapeutic target.[1][2][6] Therefore, evaluating the efficacy of this compound in a cellular context is critical for its development as a therapeutic agent.
These application notes provide detailed protocols for two key cell-based assays to measure the efficacy of this compound:
-
Intracellular cGMP Accumulation Assay: To directly measure the primary pharmacological effect of this compound on its target pathway.
-
Cell Proliferation (MTT) Assay: To assess the potential anti-proliferative effects of this compound on cancer cells expressing PDE5.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of PDE5, which potentiates the NO/cGMP signaling pathway.
Caption: this compound inhibits PDE5, leading to increased cGMP levels and downstream cellular responses.
Data Presentation
Note: The following data are hypothetical and serve as an example for presenting experimental results. Actual values should be determined experimentally.
Table 1: Efficacy of this compound in a Cell-Based cGMP Assay
| Cell Line | Treatment | EC50 of cGMP Accumulation (nM) | Maximum cGMP Fold Increase |
| MCF-7 | This compound | 15.2 | 8.5 |
| Sildenafil (Control) | 45.8 | 7.9 | |
| MAA | This compound | 21.5 | 7.8 |
| Sildenafil (Control) | 68.3 | 7.1 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Treatment | IC50 for Cell Proliferation (µM) |
| MCF-7 | This compound | 25.6 |
| Cisplatin (Control) | 5.2 | |
| MAA | This compound | 32.1 |
| Cisplatin (Control) | 8.9 | |
| Oral Squamous Cell Carcinoma (SCC-9) | This compound | 41.5 |
| Cisplatin (Control) | 12.4 |
Experimental Protocols
Intracellular cGMP Accumulation Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels in cultured cells following treatment with this compound.
Experimental Workflow:
Caption: Workflow for the intracellular cGMP accumulation assay.
Materials:
-
PDE5-expressing cell line (e.g., MCF-7, MAA)
-
Cell culture medium and supplements
-
This compound
-
Sildenafil (positive control)
-
Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP ELISA kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and sildenafil in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with medium only as a vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Stimulation of cGMP Production:
-
Prepare a stock solution of a nitric oxide donor (e.g., 10 mM SNP in PBS).
-
Add the NO donor to each well to a final concentration of 100 µM.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add 100 µL of cell lysis buffer (as provided in the cGMP ELISA kit) to each well.
-
Incubate on a plate shaker for 10 minutes at room temperature.
-
-
cGMP Quantification (ELISA):
-
Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding a cGMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the cGMP standards.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal cGMP accumulation) using non-linear regression analysis.
-
Cell Proliferation Assay (MTT-based)
This protocol measures the effect of this compound on the proliferation of cancer cells that express PDE5. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9]
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Cancer cell line expressing PDE5 (e.g., MCF-7, MAA, SCC-9)
-
Cell culture medium and supplements
-
This compound
-
Positive control cytotoxic drug (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control drug (e.g., Cisplatin) in culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-treated wells as a control for 100% viability.
-
Incubate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust methods for evaluating the cellular efficacy of this compound. The cGMP accumulation assay directly confirms the on-target activity of the compound, while the cell proliferation assay provides insights into its potential therapeutic applications in oncology. These assays are essential tools for the preclinical characterization and development of this compound.
References
- 1. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Apoptotic Antitumoral Effect of Novel Acridine-Core Naphthoquinone Compounds against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a novel frizzled 8-related antiproliferative factor on in vitro carcinoma and melanoma cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral squamous cell carcinoma cancer stem cells have different drug sensitive to pharmacological NFκB and histone deacetylation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Drug Resistance in Feline Mammary Carcinoma Cell Line (FMCm) and Comparison with Human Breast Cancer Cell Line (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro chemosensitivity of head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-Resistance in Oral Squamous Cell Carcinoma: Regulation by Tumor Cell-Derived Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tpn729MA Administration in Rat Models of Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Tpn729MA, a novel and selective phosphodiesterase type 5 (PDE5) inhibitor, in rat models of erectile dysfunction (ED). The following sections detail the mechanism of action, pharmacokinetic profile, and in vivo efficacy of this compound, along with step-by-step experimental procedures.
Introduction
This compound is a potent PDE5 inhibitor under development for the treatment of erectile dysfunction.[1][2] Preclinical studies in rat models are crucial for elucidating its therapeutic potential and mechanism of action. This compound has demonstrated high selectivity and in vivo potency, showing a longer-lasting effect on erectile function compared to sildenafil in animal models.[1][3] These notes are intended to guide researchers in designing and executing robust preclinical studies to assess the effects of this compound on erectile function in rats.
Mechanism of Action
Penile erection is a neurovascular event mediated by the relaxation of the corpus cavernosum smooth muscle. This process is primarily driven by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation, increased blood flow into the corpus cavernosum, and penile erection.[4][6]
Phosphodiesterase type 5 (PDE5) is the predominant enzyme in the corpus cavernosum responsible for the degradation of cGMP.[4] this compound, as a selective PDE5 inhibitor, prevents the breakdown of cGMP, thereby potentiating the NO-cGMP signaling pathway and enhancing erectile function.[1][7]
References
- 1. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. admescope.com [admescope.com]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Tpn729MA in Human Plasma
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantitative determination of Tpn729MA, a novel phosphodiesterase type 5 (PDE5) inhibitor, in human plasma. The method utilizes a simple protein precipitation extraction procedure and stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in clinical and research settings. A published method has been validated for the simultaneous quantification of TPN729 and its metabolites in human plasma, demonstrating its robustness, specificity, and sensitivity for clinical pharmacokinetic studies.[1][2]
Introduction
This compound is a new generation selective PDE5 inhibitor under development for the treatment of erectile dysfunction. To facilitate its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in quantitative bioanalysis.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Sildenafil (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
2.2. Instrumentation
-
HPLC system: Agilent 1290 Infinity II or equivalent
-
Mass spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Analytical column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
2.3. Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]
-
Allow plasma samples to thaw to room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (Sildenafil, 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.4. HPLC Conditions
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 90 |
| 2.0 | 90 |
| 2.1 | 10 |
| 3.0 | 10 |
2.5. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Gas Temperature | 325°C |
| Gas Flow | 12 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound (Predicted) | 517.2 |
| Sildenafil (IS) | 475.2 |
Note: The MRM transitions for this compound are predicted based on its molecular weight and common fragmentation patterns of similar compounds. It is recommended to optimize these parameters in-house.
Method Validation Summary
A published method for the quantification of TPN729 in human plasma has been fully validated according to regulatory guidelines.[1][2] The key validation parameters are summarized below.
3.1. Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.200 to 50.0 ng/mL. The lower limit of quantification (LLOQ) for this compound in human plasma was established at 0.200 ng/mL.[1][2]
3.2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.200 | < 15% | < 15% | ± 15% |
| Low | 0.500 | < 15% | < 15% | ± 15% |
| Medium | 5.00 | < 15% | < 15% | ± 15% |
| High | 40.0 | < 15% | < 15% | ± 15% |
| Data derived from a validated method for TPN729 in human plasma.[1][2] |
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound mechanism of action via PDE5 inhibition.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings, supporting the further development and therapeutic monitoring of this novel PDE5 inhibitor.
References
Application Notes and Protocols for Tpn729MA Caco-2 Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tpn729MA is a novel small molecule identified as a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its primary mechanism of action involves the inhibition of the PDE5 enzyme, which plays a critical role in cellular signaling pathways.[2] This inhibition leads to the disruption of downstream signaling cascades associated with various pathological conditions. In the context of drug development, understanding the oral bioavailability of a compound is paramount. The Caco-2 permeability assay is a widely accepted in vitro model for predicting the in vivo absorption of drugs across the intestinal wall.[3] This document provides a detailed protocol for conducting a Caco-2 permeability assay for this compound, enabling researchers to assess its potential for oral administration.
Principle of the Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable filter supports.[3][4] This monolayer forms tight junctions and expresses transporters and enzymes found in the human small intestine, thus mimicking the intestinal epithelial barrier.[3] The assay measures the rate of transport of a test compound, such as this compound, across this cell monolayer from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood circulation, and vice versa. The resulting apparent permeability coefficient (Papp) is used to classify the compound's absorption potential.
Quantitative Data Summary
While specific experimental Papp values for this compound from Caco-2 assays are not publicly available, preclinical pharmacokinetic studies have been conducted. The oral bioavailability of this compound was determined to be 10% in rats and over 34% in dogs.[2] The following table provides a template for summarizing Caco-2 permeability data, including widely used control compounds for assay validation and classification of permeability. The values for this compound would be determined experimentally using the protocol below.
Table 1: Caco-2 Permeability Data for this compound and Control Compounds
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| This compound | A-B | To be determined | To be determined | To be determined |
| B-A | To be determined | |||
| Atenolol (Low Permeability Control) | A-B | < 1.0 | ~1.0 | Low |
| Propranolol (High Permeability Control) | A-B | > 10.0 | ~1.0 | High |
| Digoxin (P-gp Substrate Control) | A-B | < 1.0 | > 2.0 | Low (subject to efflux) |
| B-A | > 2.0 |
Note: Papp values for control compounds are typical ranges found in literature. Actual values should be determined concurrently with the test compound.
Experimental Protocol
This protocol outlines the necessary steps for performing a bidirectional Caco-2 permeability assay to evaluate this compound.
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
This compound
-
Control compounds (Atenolol, Propranolol, Digoxin)
-
Lucifer Yellow
-
Analytical standards for all tested compounds
-
LC-MS/MS system for sample analysis
Caco-2 Cell Culture and Maintenance
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 20 and 40 for permeability assays to ensure consistent monolayer characteristics.
Seeding Caco-2 Cells on Transwell® Inserts
-
Insert Preparation: Pre-wet Transwell® inserts with cell culture medium.
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 19-21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
Monolayer Integrity Assessment
Before conducting the permeability assay, it is crucial to assess the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayer using a voltmeter. TEER values should be stable and typically greater than 250 Ω·cm².
-
Lucifer Yellow Permeability: To assess paracellular permeability, add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber. The Papp for Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
This compound Permeability Assay
-
Preparation of Transport Buffer: Prepare transport buffer (e.g., HBSS with 25 mM HEPES and 1 g/L D-Glucose, pH 7.4).
-
Washing: Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubation: Add fresh transport buffer to both the apical and basolateral compartments and pre-incubate the plate at 37°C for 30 minutes.
-
Assay Initiation:
-
Apical to Basolateral (A-B) Transport: Remove the buffer from the apical compartment and add the transport buffer containing this compound and control compounds at the desired concentration (e.g., 10 µM). Add fresh transport buffer to the basolateral compartment.
-
Basolateral to Apical (B-A) Transport: For the bidirectional assay, remove the buffer from the basolateral compartment and add the transport buffer containing the test compounds. Add fresh transport buffer to the apical compartment.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for 1-2 hours.
-
Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments. Also, take a sample from the initial donor solution (T₀).
-
Sample Analysis: Analyze the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.
Data Analysis
-
Calculate the Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL)
-
-
Calculate the Efflux Ratio: The efflux ratio is calculated by dividing the Papp value from the B-A direction by the Papp value from the A-B direction:
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for the Caco-2 permeability assay.
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Caption: Experimental workflow for the this compound Caco-2 permeability assay.
References
- 1. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Tpn729MA: Application Notes and Protocols for Preclinical Oncology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Tpn729MA, a potent phosphodiesterase type 5 (PDE5) inhibitor, as a potential therapeutic agent in oncology.
Introduction
This compound is a small molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] While initially developed for other indications, emerging evidence highlights the role of the cGMP signaling pathway in cancer pathogenesis, suggesting that PDE5 inhibitors like this compound could have significant anti-cancer effects.[2][3] Overexpression of PDE5 has been observed in various tumor types, and its inhibition can lead to increased intracellular cGMP levels, which in turn can activate protein kinase G (PKG) and downstream signaling cascades that promote apoptosis and inhibit cancer cell proliferation and survival.[4][5]
Preclinical studies on other PDE5 inhibitors have demonstrated their potential to not only induce direct anti-tumor effects but also to enhance the efficacy of conventional chemotherapeutic agents.[6][7] These application notes outline a proposed experimental framework for the preclinical investigation of this compound in oncology, based on its mechanism of action and data from analogous compounds.
Mechanism of Action in Oncology
This compound exerts its anti-cancer effects by inhibiting PDE5, leading to an accumulation of intracellular cGMP. This triggers a cascade of events that can impede tumor growth and survival through multiple mechanisms:
-
Induction of Apoptosis: Increased cGMP/PKG signaling can activate pro-apoptotic pathways, including the phosphorylation of β-catenin, leading to its degradation and a subsequent decrease in the expression of anti-apoptotic proteins like cyclin D1 and survivin.[8]
-
Inhibition of Cell Proliferation: The cGMP/PKG pathway can interfere with key oncogenic signaling pathways such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK, which are crucial for cancer cell growth and proliferation.[8]
-
Synergy with Chemotherapy: PDE5 inhibitors have been shown to enhance the cytotoxic effects of chemotherapeutic agents like doxorubicin and cisplatin.[7] This may be due to increased drug uptake and the inhibition of drug efflux pumps.[8]
-
Modulation of the Tumor Microenvironment: By promoting vasodilation, this compound may increase blood flow to the tumor, potentially improving the delivery and efficacy of co-administered anti-cancer drugs.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical quantitative data for this compound based on published results for other PDE5 inhibitors in preclinical oncology studies. These tables are intended to provide a reference for expected outcomes when conducting the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| PC-3 | Prostate Cancer | 15 - 30 |
| DU145 | Prostate Cancer | 20 - 40 |
| MCF-7 | Breast Cancer | 10 - 25[3] |
| SW480 | Colon Cancer | 190 - 270 (for Sildenafil)[8] |
| HCT116 | Colon Cancer | 190 - 270 (for Sildenafil)[8] |
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cells
| Cell Line | Treatment (72h) | % Apoptotic Cells (TUNEL Assay) |
| PC-3 | Control | ~5% |
| Doxorubicin (1 µM) | ~8%[9] | |
| This compound (10 µM) + Doxorubicin (1 µM) | ~19%[9] | |
| DU145 | Control | ~6% |
| Doxorubicin (1 µM) | ~45%[9] | |
| This compound (10 µM) + Doxorubicin (1 µM) | ~57%[9] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model (SW480 Colon Cancer)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 50 mg/kg | ~40%[8] |
| This compound | 150 mg/kg | ~58%[8] |
Table 4: In Vivo Efficacy of this compound in Combination with Cisplatin (MCF-7 Breast Cancer Xenograft)
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0% |
| This compound | ~30%[3] |
| Cisplatin | ~59%[3] |
| This compound + Cisplatin | ~75%[3] |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the preclinical anti-cancer activity of this compound.
In Vitro Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
References
- 1. The Potential Role of Sildenafil in Cancer Management through EPR Augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil potentiates the antitumor activity of cisplatin by induction of apoptosis and inhibition of proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 9. Sildenafil increases chemotherapeutic efficacy of doxorubicin in prostate cancer and ameliorates cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tpn729MA in Smooth Muscle Relaxation Assays
Introduction
Tpn729MA is a novel, potent, and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[2] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to smooth muscle relaxation.[2][4] This property makes this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals investigating smooth muscle physiology, pathophysiology, and potential therapeutic interventions for conditions characterized by abnormal smooth muscle contraction, such as erectile dysfunction and pulmonary arterial hypertension.[2][5][6]
Mechanism of Action: The NO/cGMP Pathway
The relaxation of smooth muscle cells is critically regulated by the interplay of intracellular signaling molecules, primarily cyclic nucleotides like cGMP.[7][8] this compound exerts its relaxant effect by modulating this pathway.
The process begins with the release of nitric oxide (NO) from either endothelial cells or non-adrenergic, non-cholinergic (NANC) neurons.[4] NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylyl cyclase (sGC).[7] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4]
Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG).[8] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) concentrations and a reduction in the sensitivity of the contractile machinery to Ca²⁺.[8] These effects collectively result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation.[4]
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs).[8] this compound, as a PDE5 inhibitor, specifically blocks this degradation step, thereby prolonging and enhancing the cGMP-mediated signaling cascade and promoting sustained smooth muscle relaxation.[1][2]
References
- 1. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Tpn729MA solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tpn729MA for in vitro experiments, with a focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the maleate salt of Tpn729, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] It is currently in clinical development for the treatment of erectile dysfunction.[4][5] Due to its mechanism of action, it is also a valuable tool for in vitro research in areas such as cancer and inflammatory disorders.[6]
Q2: What is the mechanism of action of this compound?
A2: this compound works by inhibiting the PDE5 enzyme.[4][6] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, which in turn enhances the nitric oxide/cGMP signaling pathway.[7] This pathway plays a crucial role in smooth muscle relaxation.[7]
Q3: What are the basic chemical properties of this compound?
A3: The chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1422955-52-9 |
| Molecular Formula | C29H40N6O8S |
| Molecular Weight | 632.73 g/mol |
| IC50 (for PDE5) | 2.28 nM[1][3] |
Q4: How should I store this compound?
A4: this compound powder should be stored at 4°C in a sealed container, away from moisture and light.[8] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Q1: I am having trouble dissolving this compound powder. What should I do?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution is DMSO.[8] To aid dissolution, you can use sonication and gentle warming (e.g., to 37°C or up to 60°C).[1][8] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[8]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.
-
Use a pre-mixed solvent system: For in vivo or certain in vitro experiments, you can use a co-solvent system. MedchemExpress provides protocols for solubilizing this compound at ≥ 2.5 mg/mL using mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO and SBE-β-CD in saline.[1]
-
Stepwise dilution: Instead of diluting the stock directly into the final volume of the medium, perform serial dilutions in smaller volumes.
-
Increase the protein concentration in your medium: If your experimental conditions allow, using a medium with a higher serum concentration can help to keep the compound in solution due to protein binding.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: While DMSO is the most common and recommended solvent for initial stock preparation[8], for specific applications where DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, their suitability and the final achievable concentration would need to be determined empirically. For animal studies, co-solvent systems including PEG300, Tween-80, and corn oil have been used.[1]
Q4: How do I choose the right solubilization protocol for my experiment?
A4: The choice of solvent and solubilization protocol depends on your specific experimental setup:
-
For most in vitro cell-based assays: A concentrated stock in 100% DMSO is standard. This allows for minimal solvent concentration in the final culture medium.
-
For in vivo studies: Co-solvent systems are often necessary to maintain solubility and reduce toxicity. The provided protocols with PEG300/Tween-80 or SBE-β-CD are good starting points.[1]
-
For enzyme assays: Ensure that the chosen solvent and its final concentration do not interfere with enzyme activity.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of this compound and Other PDE5 Inhibitors [3]
| Compound | IC50 for PDE5 (nM) |
| This compound | 2.28 |
| Sildenafil | 5.22 |
| Tadalafil | 2.35 |
Table 2: Solubility of this compound in Different Solvent Systems [1]
| Protocol | Solvents | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.95 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.95 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.95 mM) |
| 4 | 100% DMSO | 25 mg/mL (39.51 mM)[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (MW: 632.73 g/mol ). For 1 mL of a 10 mM solution, you will need 6.33 mg.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the powder.
-
To facilitate dissolution, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a short period.[8]
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System [1]
This protocol is adapted for a final concentration of 2.5 mg/mL.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the solution until it is homogeneous. This working solution is now ready for use in experiments where this co-solvent system is appropriate.
Visualizations
Caption: Mechanism of action of this compound via inhibition of the PDE5 signaling pathway.
Caption: Workflow for preparing this compound stock and working solutions for in vitro use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Troubleshooting Tpn729MA variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in animal studies with Tpn729MA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: We are observing significant inter-animal variability in the therapeutic efficacy of this compound in our erectile dysfunction model. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in the efficacy of this compound, a potent phosphodiesterase type 5 (PDE5) inhibitor, can arise from multiple factors.[1][2] A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Compound Formulation and Administration:
-
Inconsistent Formulation: Ensure the formulation is homogenous and stable. For oral administration, variability in suspension can lead to inconsistent dosing.
-
Inaccurate Dosing: Verify the accuracy of dosing volumes and the calibration of administration equipment.
-
Route of Administration: Oral bioavailability can be a source of variability.[3][4] Consider intravenous administration in a satellite group to assess systemic exposure directly.
-
-
Animal Model and Physiology:
-
Genetic Variation: The genetic background of the animals can influence drug metabolism and response. Ensure a consistent and well-characterized strain is used.
-
Age and Weight: Animal age and weight can affect drug metabolism and distribution. Ensure animals are age and weight-matched across groups.
-
Underlying Health Status: Subclinical infections or stress can alter physiological responses. Monitor animal health closely.
-
-
Experimental Procedure:
-
Environmental Factors: Variations in housing conditions, diet, and light/dark cycles can impact animal physiology and drug response.
-
Surgical Procedures (if applicable): In models involving surgical induction of erectile dysfunction, variability in the surgical procedure can be a significant factor. Ensure consistent surgical technique.
-
A recommended troubleshooting workflow is outlined below:
Caption: Troubleshooting workflow for addressing efficacy variability.
2. Question: Our pharmacokinetic (PK) data for this compound shows a wide range of plasma concentrations between animals in the same dose group. What could be causing this?
Answer:
High variability in plasma concentrations of this compound can obscure the true pharmacokinetic profile of the compound. Several factors related to the drug's properties and the experimental setup can contribute to this.
Potential Causes & Troubleshooting Steps:
-
Absorption:
-
Oral Bioavailability: this compound has shown variable oral bioavailability between species (10% in rats and >34% in dogs).[3] Factors such as food intake, gastrointestinal motility, and first-pass metabolism can significantly impact absorption.
-
Troubleshooting:
-
Standardize the fasting/feeding schedule of the animals before dosing.
-
Consider alternative routes of administration (e.g., intravenous) to bypass absorption-related variability.
-
-
-
Distribution:
-
Plasma Protein Binding: While specific data on this compound's plasma protein binding is not detailed in the provided results, high protein binding can be a source of variability if there are differences in plasma protein levels between animals.
-
Troubleshooting:
-
Ensure animals are healthy and have normal plasma protein levels.
-
-
-
Metabolism:
-
Metabolic Pathways: this compound is metabolized through N-dealkylation, oxidation, and dehydrogenation.[5] Individual differences in the activity of metabolic enzymes can lead to significant PK variability.
-
Troubleshooting:
-
Use a genetically homogenous animal strain to minimize inter-individual differences in metabolism.
-
-
-
Excretion:
-
Primary Route: Feces is the major route of excretion for this compound in rats.[5]
-
Troubleshooting:
-
Ensure normal gastrointestinal function in the study animals.
-
-
Quantitative Data Summary
The following tables summarize the reported pharmacokinetic parameters of this compound in preclinical species.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |
| Rat | 1 | 69.7 | 7.35 |
| Dog | 3 | 26.3 | 6.48 |
Table 2: Oral Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| 1 | 3.58 | 0.67 | 20.5 | 10 |
| 3 | 10.7 | 1 | 56.1 | 10 |
| 10 | 44.3 | 0.83 | 207 | 10 |
Data from[4]
Table 3: Oral Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| 3 | - | 1.4 | 525 | >34 |
| 9 | - | 1.4 | 2763 | >34 |
Data from[4]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat Model of Erectile Dysfunction
-
Animal Model: Male Sprague-Dawley rats (250-300g) are anesthetized. The cavernous nerve is isolated and a pressure transducer is inserted into the corpus cavernosum to measure intracavernous pressure (ICP).
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at doses of 2.5 and 5.0 mg/kg. A vehicle control group is included.
-
Erectile Function Measurement: Erectile function is induced by electrical stimulation of the cavernous nerve at various time points after drug administration. ICP and mean arterial pressure (MAP) are recorded.
-
Data Analysis: The primary efficacy endpoint is the ratio of maximal ICP to MAP (ICP/MAP).
This protocol is adapted from methodologies described for PDE5 inhibitors.[2]
Signaling Pathway
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[6]
Caption: Signaling pathway of this compound as a PDE5 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tpn729MA Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to Tpn729MA in cell lines. As this compound is a novel PDE5 inhibitor, this guide is based on established principles of drug resistance in cancer cell lines and the known mechanisms of phosphodiesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][4] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG).[5][6][7][8] This signaling cascade can induce apoptosis, inhibit proliferation, and suppress angiogenesis in cancer cells.[9][10]
Q2: My cancer cell line is no longer responding to this compound treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other small molecule inhibitors and PDE5 inhibitors, potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[10][11][12][13]
-
Target Alteration: While less common for this class of drugs, mutations in the PDE5A gene could potentially alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of the cGMP/PKG pathway.[1][14][15] This could involve upregulation of pro-survival pathways like PI3K/Akt or MAPK/ERK.
-
Altered cGMP/PKG Signaling: Changes in the expression or activity of downstream effectors of cGMP, such as PKG, could lead to a diminished response to increased cGMP levels.[6][7][16]
-
Epigenetic Modifications: Alterations in DNA methylation or histone modifications can lead to changes in the expression of genes involved in drug sensitivity and resistance.[1]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value is indicative of resistance.[3]
Q4: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies for this compound resistance are not established, general strategies for overcoming resistance to targeted therapies can be considered:
-
Inhibition of Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor, such as verapamil or cyclosporin A, may restore sensitivity to this compound.
-
Targeting Bypass Pathways: If a bypass pathway is identified, combining this compound with an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor) could be effective.[1][14][15]
-
Combination with Chemotherapy: PDE5 inhibitors have been shown to sensitize cancer cells to conventional chemotherapeutic agents like doxorubicin or cisplatin.[10][11][13][17] This combination may be effective even in this compound-resistant cells.
Troubleshooting Guides
Problem: Decreased Efficacy of this compound in Cell Culture
If you observe a reduced effect of this compound on your cell line (e.g., decreased apoptosis or growth inhibition at previously effective concentrations), follow these steps to troubleshoot the issue.
Step 1: Verify Experimental Conditions
-
Reagent Integrity: Confirm the concentration and integrity of your this compound stock solution. Prepare a fresh stock if necessary.
-
Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Culture Conditions: Ensure consistent cell culture conditions (media, serum, CO2 levels, and passage number) as these can influence drug sensitivity.
Step 2: Confirm and Quantify Resistance
-
Perform a Dose-Response Assay: As mentioned in the FAQs, determine and compare the IC50 values of this compound in your suspected resistant line and the parental line.
Step 3: Initial Characterization of the Resistant Phenotype
-
Cross-Resistance Testing: Determine the sensitivity of the resistant cell line to other PDE5 inhibitors (e.g., sildenafil, tadalafil) and to structurally unrelated cytotoxic drugs. This can provide clues about the resistance mechanism (e.g., cross-resistance to other PDE5 inhibitors might suggest target alteration, while broad resistance to various drugs could indicate increased efflux pump activity).
-
Assess Drug Accumulation: Use techniques like flow cytometry or liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular accumulation of this compound in sensitive and resistant cells. Reduced accumulation in resistant cells points towards an efflux-based mechanism.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating drug concentrations.[2][3][4][18]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5- to 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the drug concentration.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration over several months.
-
Characterization of Resistance: Periodically, perform dose-response assays to determine the new IC50 of the cell population. A stable, significant increase in the IC50 indicates the establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve cells at different stages of resistance development.
Protocol 2: Assessing ABC Transporter Activity
This protocol uses a fluorescent substrate of ABC transporters, such as Rhodamine 123, to assess drug efflux activity.
Materials:
-
Sensitive and this compound-resistant cell lines
-
Rhodamine 123
-
ABC transporter inhibitor (e.g., verapamil)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed an equal number of sensitive and resistant cells in separate tubes.
-
Dye Loading: Incubate the cells with Rhodamine 123 for 30-60 minutes.
-
Efflux Assay: Wash the cells and resuspend them in a fresh medium with or without an ABC transporter inhibitor. Incubate for another 30-60 minutes.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. A lower fluorescence intensity in the resistant cells, which is reversed by the ABC transporter inhibitor, indicates increased efflux pump activity.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| This compound-Resistant | 750 | 15 |
Table 2: Hypothetical Cross-Resistance Profile of this compound-Resistant Cell Line
| Compound | IC50 in Parental (nM) | IC50 in Resistant (nM) | Fold Resistance |
| This compound | 50 | 750 | 15 |
| Sildenafil | 100 | 1200 | 12 |
| Doxorubicin | 20 | 250 | 12.5 |
| Paclitaxel | 5 | 7 | 1.4 |
Visualizations
References
- 1. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. The cyclic GMP/protein kinase G pathway as a therapeutic target in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Essential role of the cGMP/PKG signaling pathway in regulating the proliferation and survival of human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 14. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Pros and Cons of Pharmacological Manipulation of cGMP-PDEs in the Prevention and Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Tpn729MA formulation challenges for oral administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the formulation challenges associated with the oral administration of Tpn729MA, a novel selective phosphodiesterase type 5 (PDE5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) with an IC50 of 2.28 nM.[1][2] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation. This mechanism of action is the basis for its investigation in the treatment of erectile dysfunction.
Q2: What are the main challenges in developing an oral formulation for this compound?
A2: The primary challenge for the oral administration of this compound is its potential for low and variable bioavailability. Preclinical studies have shown an oral bioavailability of 10% in rats and between 34.5% and 59.4% in dogs.[1][3][4] This suggests that the drug may have issues with solubility in gastrointestinal fluids and/or permeability across the intestinal membrane. Additionally, like many small molecules, this compound may be susceptible to first-pass metabolism in the liver, which can further reduce the amount of active drug reaching systemic circulation.[5][6]
Q3: What are the known physicochemical properties of this compound?
A3: While comprehensive public data is limited, key physicochemical parameters for this compound have been used in pharmacokinetic modeling studies.[3] A supplier of this compound indicates its solubility in DMSO is 25 mg/mL.[7] For successful oral formulation development, it is critical to experimentally determine its aqueous solubility at different pH values, its pKa, and its partition coefficient (logP).
Q4: What general formulation strategies can be considered to improve the oral bioavailability of this compound?
A4: Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubilization in the GI tract and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Particle Size Reduction: Evaluate the impact of micronization or wet media milling on the dissolution rate. 3. Formulation Approaches: a. Develop an amorphous solid dispersion using polymers like PVP, HPMC, or Soluplus®. b. Formulate a lipid-based system (e.g., SEDDS) using excipients with good solubilizing capacity for this compound. |
| High variability in animal pharmacokinetic studies | Inconsistent drug dissolution and absorption in the GI tract. Food effects. | 1. Control Formulation Parameters: Ensure the formulation is robust and reproducible. 2. Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 3. Improve Solubilization: Employ advanced formulation techniques like lipid-based formulations or solid dispersions to minimize the impact of GI variability. |
| Low oral bioavailability despite good in vitro dissolution | Poor intestinal permeability or high first-pass metabolism. | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. 2. Metabolic Stability: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes to understand the extent of first-pass metabolism.[3][6] 3. Pro-drug Approach: If metabolism is extensive, consider if a pro-drug strategy could be beneficial. 4. Permeation Enhancers: Investigate the use of GRAS (Generally Recognized as Safe) permeation enhancers in the formulation. |
| Chemical instability in the formulation | Incompatible excipients leading to degradation of this compound. | 1. Excipient Compatibility Studies: Perform compatibility studies with a range of commonly used excipients under stressed conditions (e.g., elevated temperature and humidity). 2. Analytical Methods: Use a stability-indicating HPLC method to detect and quantify any degradation products. 3. Protective Formulations: Consider the use of antioxidants or pH modifiers in the formulation if specific degradation pathways are identified. |
Quantitative Data Summary
Table 1: Preclinical Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 1 | 3.58 | 0.67 | 20.5 | 10 | [3] |
| Rat | 3 | 10.7 | 1 | 56.1 | 10 | [3] |
| Rat | 10 | 44.3 | 0.67 | 207 | 10 | [3] |
| Dog | 3 | - | 1.4 | 525 | 34.5 | [3][4] |
| Dog | 9 | - | 1.4 | 2763 | 59.4 | [3][4] |
Table 2: In Vitro Metabolism of this compound
| Species | Intrinsic Clearance (CLint, in vitro) (µL·min⁻¹·mg⁻¹ protein) |
| Rat | 99.8 |
| Dog | 16.6 |
| Human | 33.8 |
| Data from liver microsome studies.[3] |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, phosphate buffers).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of this compound with various pharmaceutical excipients.
Methodology:
-
Select a range of common oral solid dosage form excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or a ratio relevant to the intended formulation.
-
Prepare a control sample of pure this compound.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2 and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping).
-
Analyze the samples using a stability-indicating HPLC method to determine the potency of this compound and to detect the formation of any degradation products.
-
Differential Scanning Calorimetry (DSC) can also be used to detect potential interactions by observing changes in thermal events.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Oral formulation development workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism, and excretion of [14C]TPN729 after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. glpbio.com [glpbio.com]
Tpn729MA Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tpn729MA. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] By inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation.[3] This mechanism is central to its therapeutic effects.[3]
Q2: What are the reported in vitro IC50 values for this compound against PDE5?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PDE5 has been reported to be 2.28 nM.[1][2] This indicates high potency against its target enzyme.
Q3: What are effective in vivo doses of this compound in animal models?
A3: In a rat model of erection, this compound significantly increased the maximum intracavernous pressure (ICP) at doses of 2.5 mg/kg and 5.0 mg/kg.[1][2]
Q4: What are the main metabolic pathways for this compound?
A4: The primary metabolic pathways for this compound include N-dealkylation, oxidation, and dehydrogenation, with the main site of metabolism being the pyrrolidine moiety.[4]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Compound Stability: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as a dry powder at the recommended temperature. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Conditions: The concentration of the substrate (cGMP) or enzyme (recombinant PDE5) may be suboptimal. | Verify the concentrations of all assay components. Titrate both the enzyme and substrate to determine the optimal concentrations for your specific assay conditions. |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can inhibit enzyme activity. | Keep the final solvent concentration in the assay well below 1% (v/v). Run a solvent-only control to assess its effect on the assay. |
| Incorrect Reagents: The recombinant PDE5 enzyme may have low activity, or the detection reagents may be faulty. | Qualify each new batch of recombinant PDE5 to ensure consistent activity. Confirm the performance of your detection reagents with a known PDE5 inhibitor as a positive control. |
Issue 2: High variability between replicate wells in a dose-response plate.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes for serial dilutions. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects: Evaporation from wells on the outer edges of the microplate can concentrate reagents and affect results. | Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile water or media to create a humidity barrier. |
| Cell Seeding Density: For cell-based assays, uneven cell distribution can lead to variability. | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Incubation Conditions: Inconsistent temperature or CO2 levels across the incubator can affect cell health and compound activity. | Use a calibrated incubator and avoid placing plates in areas with known temperature fluctuations (e.g., near the door). |
Issue 3: No significant in vivo effect at previously reported effective doses.
| Possible Cause | Troubleshooting Step |
| Compound Formulation and Administration: Poor solubility or stability of the formulation can lead to low bioavailability. | Ensure this compound is fully dissolved in the vehicle. For oral administration, consider the fasting state of the animals, as this can affect absorption.[5] |
| Animal Model Differences: Strain, age, or health status of the animals can influence drug response. | Standardize the animal model specifications. Ensure animals are healthy and properly acclimatized before the study. |
| Pharmacokinetics: The timing of efficacy measurement may not align with the peak plasma concentration (Tmax) of the compound. | Conduct a pilot pharmacokinetic study to determine the Tmax in your specific animal model and adjust the timing of your efficacy assessment accordingly. Preclinical studies have shown a Tmax of 0.67–1 hour in rats after oral administration.[5] |
| Route of Administration: The chosen route of administration may not be optimal for achieving therapeutic concentrations. | This compound has been studied with both intravenous and oral administration.[5][6] The oral bioavailability is approximately 10% in rats and over 34% in dogs.[5][6] Consider the most appropriate route for your experimental question. |
Experimental Protocols & Data
In Vitro PDE5 Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of this compound against recombinant human PDE5.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare a serial dilution of this compound in assay buffer, typically ranging from 1 µM to 0.01 nM.
-
Prepare a solution of recombinant human PDE5A in assay buffer.
-
Prepare a solution of cGMP (substrate) in assay buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the PDE5A enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the cGMP substrate.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and use a suitable detection method (e.g., fluorescence polarization, luminescence) to measure the amount of remaining cGMP or the product (GMP).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a no-compound control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| PDE5 IC50 | 2.28 nM | [1][2] |
| Selectivity vs. PDE1 | 248-fold | [1] |
| Selectivity vs. PDE4 | 366-fold | [1] |
| Selectivity vs. PDE6 | 20-fold | [1] |
| Selectivity vs. PDE11 | 2671-fold | [1] |
| Selectivity vs. PDE2, 3, 7, 8, 9, 10 | >10,000-fold | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax | Tmax | AUC | Oral Bioavailability | Reference |
| Rat | Oral | 1 mg/kg | 3.58 ng/mL | 0.67-1 h | 20.5 ng·h/mL | 10% | [5] |
| Oral | 3 mg/kg | 10.7 ng/mL | 0.67-1 h | 56.1 ng·h/mL | [5] | ||
| Oral | 10 mg/kg | 44.3 ng/mL | 0.67-1 h | 207 ng·h/mL | [5] | ||
| IV | 1 mg/kg | - | - | - | [5][6] | ||
| Dog | Oral | 3 mg/kg | - | 1.4 h | 525 ng·h/mL | >34% | [5] |
| Oral | 9 mg/kg | - | 1.4 h | 2763 ng·h/mL | [5] | ||
| IV | 3 mg/kg | - | - | - | [5][6] |
Visualizations
Caption: Mechanism of action for this compound as a PDE5 inhibitor.
References
- 1. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Tpn729MA degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Tpn729MA during sample preparation. This compound is a novel, selective small molecule inhibitor of phosphodiesterase type 5 (PDE5) currently under clinical development[1][2]. As a small molecule, the primary concerns during sample preparation are chemical stability, solubility, and minimizing metabolic conversion, rather than enzymatic degradation by proteases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, or TPN729 maleate, is a selective PDE5 inhibitor with an IC50 value of 2.28 nM[2][3][4]. Its chemical name is 1-methyl-5-[2-propoxy-5-[N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]] aminosulfonyl]phenyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1]. It is described as a highly soluble (30 mg/mL in water) and moderately lipophilic weak base[1].
Q2: How should I dissolve and store this compound stock solutions?
For stock solutions, this compound is soluble in DMSO at concentrations of 25 mg/mL[3]. To improve solubility, gentle warming (to 37°C) and sonication can be used[3][4]. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[4]. Solutions should be stored in sealed packages, protected from moisture and light[3][4]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots[3].
Q3: What are the main causes of this compound degradation or loss of activity in prepared samples?
While specific degradation pathways are not extensively detailed in the provided literature, for a small molecule like this compound, potential issues include:
-
Chemical Instability: Exposure to incompatible solvents, extreme pH, excessive light, or high temperatures can lead to chemical degradation.
-
Metabolic Conversion: If working with biological matrices containing active enzymes (e.g., liver microsomes, fresh plasma), this compound can be metabolized. The pyrrolidine moiety is a primary site of metabolic activity[5].
-
Precipitation: Improper solvent selection or exceeding the solubility limit in aqueous buffers can cause the compound to precipitate out of solution, leading to inaccurate concentration measurements.
-
Adsorption: Small molecules can adsorb to the surfaces of plasticware, especially at low concentrations. Using low-adsorption tubes and tips can mitigate this.
Q4: Is this compound stable in plasma samples?
Studies have been conducted on the stability of this compound in plasma with no compound instability issues noted during plasma protein binding studies[1]. For analytical purposes, a method for quantifying TPN729 and its metabolites in human plasma was fully validated for stability, indicating that with proper preparation and storage, it is stable enough for pharmacokinetic studies[5].
Troubleshooting Guides
Problem 1: Low or inconsistent analytical readings (e.g., by LC-MS/MS).
| Possible Cause | Troubleshooting Step |
| Degradation during Storage | Ensure stock solutions are stored correctly (-80°C or -20°C in sealed, light-protected aliquots) and have not exceeded their recommended storage duration (1-6 months)[4]. |
| Precipitation in Assay Buffer | Verify the final concentration of this compound in your aqueous experimental buffer does not exceed its solubility. The concentration of organic solvent (like DMSO) from the stock solution should be kept low, typically <1%. If precipitation is suspected, briefly sonicate the sample before use[4]. |
| Incomplete Sample Extraction | The standard method for extracting this compound from plasma is protein precipitation[5][6]. Ensure the precipitation agent (e.g., methanol or 10% trichloroacetic acid) is added in the correct ratio and that vortexing is sufficient to ensure complete protein removal. |
| Adsorption to Labware | At low concentrations, consider using low-retention polypropylene tubes and pipette tips. |
Problem 2: Inconsistent results in cell-based or in vitro metabolic assays.
| Possible Cause | Troubleshooting Step |
| Metabolic Degradation | In vitro metabolism studies show that this compound is metabolized by liver microsomes[1]. If using metabolically active systems, be aware that the concentration of the parent compound will decrease over time. Consider time-course experiments to quantify the rate of metabolism. |
| Plasma Protein Binding | This compound exhibits binding to plasma proteins in humans (10% unbound), rats (15.8% unbound), and dogs (14% unbound)[1]. In assays containing serum or plasma, this binding will reduce the free concentration of this compound available to interact with its target. Account for this in dose-response calculations. |
| Solvent Effects on Cells | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically ≤0.5%). |
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes [1]
| Species | Intrinsic Clearance (CLint, in vitro) (μL·min⁻¹·mg⁻¹ protein) |
| Rat | 99.8 |
| Human | 33.8 |
| Dog | 16.6 |
Table 2: Plasma Protein Binding and Blood/Plasma Ratio of this compound [1]
| Species | Unbound Fraction (fu) in Plasma | Blood/Plasma Ratio (Rbp) |
| Human | 10% | 1.06 |
| Rat | 15.8% | 1.38 |
| Dog | 14% | 1.14 |
Experimental Protocols
Protocol: Preparation of Plasma Samples for LC-MS/MS Analysis
This protocol is adapted from methodologies described for the analysis of this compound and its metabolites in human plasma[5][6].
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample gently and transfer a small volume (e.g., 20-50 µL) to a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (IS) solution (e.g., doxapram hydrochloride or a deuterated version of this compound in an appropriate solvent) to the plasma sample.
-
Protein Precipitation:
-
Add a protein precipitation agent, such as methanol or 10% trichloroacetic acid, typically at a 3:1 or 4:1 volume ratio to the plasma (e.g., add 150 µL of cold methanol to 50 µL of plasma)[6].
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete precipitation of plasma proteins.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant containing this compound and the IS without disturbing the protein pellet. Transfer it to a clean tube or an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system for quantification.
Visualizations
Caption: Workflow for this compound extraction from plasma.
Caption: Troubleshooting low this compound signal.
Caption: Factors affecting this compound stability.
References
- 1. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Tpn729MA and Tadalafil: A Comparative In Vivo Efficacy Guide for Erectile Dysfunction
This guide provides a detailed comparison of the in vivo efficacy of Tpn729MA and tadalafil, two phosphodiesterase type 5 (PDE5) inhibitors used in the treatment of erectile dysfunction. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, selectivity, and effects on erectile function based on available preclinical and clinical data.
Mechanism of Action
Both this compound and tadalafil are selective inhibitors of phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][3] Sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cGMP.[4][5] Elevated cGMP levels cause smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[4][6] By inhibiting PDE5, both this compound and tadalafil prevent the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[3][6]
In Vitro Potency and Selectivity
A key aspect of PDE5 inhibitors is their potency and selectivity against other phosphodiesterase isozymes, which can influence their side effect profile. This compound has been shown to be a potent PDE5 inhibitor, with an IC50 value of 2.28 nM, which is comparable to tadalafil (2.35 nM) and more potent than sildenafil (5.22 nM).[7]
In terms of selectivity, this compound demonstrates a balanced profile.[8] It shows high selectivity against PDE1, PDE4, PDE6, and PDE11.[7] Tadalafil is also highly selective for PDE5, but it notably inhibits PDE11 more than sildenafil or vardenafil.[6] The clinical significance of PDE11 inhibition is not yet fully understood.[5]
| PDE Isozyme | This compound IC50 (nM) | Tadalafil IC50 (nM) | Sildenafil IC50 (nM) | This compound Selectivity vs PDE5 |
| PDE1 | 565 | >10,000 | 280 | 248-fold |
| PDE2 | >10,000 | >10,000 | >10,000 | >4386-fold |
| PDE3 | >10,000 | >10,000 | >10,000 | >4386-fold |
| PDE4 | 834 | >10,000 | >10,000 | 366-fold |
| PDE5 | 2.28 | 2.35 | 5.22 | 1 |
| PDE6 | 45.6 | 16.5 | 31.3 | 20-fold |
| PDE7 | >10,000 | >10,000 | >10,000 | >4386-fold |
| PDE8 | >10,000 | >10,000 | >10,000 | >4386-fold |
| PDE9 | >10,000 | >10,000 | >10,000 | >4386-fold |
| PDE10 | >10,000 | >10,000 | >10,000 | >4386-fold |
| PDE11 | 6090 | 16.5 | >10,000 | 2671-fold |
| Data for this compound, Tadalafil, and Sildenafil from Wang et al. (2013)[7] |
In Vivo Efficacy in Animal Models
Direct comparative in vivo studies between this compound and tadalafil are not extensively available in the public domain. However, studies on this compound have demonstrated its efficacy in animal models of erectile dysfunction, where it was compared with sildenafil.[7][8]
In a rat model of erection induced by electrical stimulation of the cavernous nerve, this compound at doses of 2.5 mg/kg and 5.0 mg/kg significantly increased the maximum intracavernous pressure (ICP) compared to the vehicle.[7] Notably, at these doses, sildenafil did not produce a statistically significant increase in maximum ICP.[7] Furthermore, the ratio of ICP to mean arterial blood pressure (ICP/BP), a key indicator of erectile function, was significantly increased at multiple time points with this compound (5.0 mg/kg), showing a longer duration of action than sildenafil.[7]
In a dog model where erection was induced by sodium nitroprusside injection, both this compound and sildenafil significantly increased ICP and the ICP/BP ratio compared to the vehicle, with no significant effect on blood pressure.[7]
While a direct comparison with tadalafil is absent in these studies, the data suggests that this compound is a potent and long-acting PDE5 inhibitor in vivo.[8] Tadalafil is well-known for its long half-life of approximately 17.5 hours, which translates to a prolonged duration of action of up to 36 hours.[1][6]
| Parameter | This compound (2.5 mg/kg) | This compound (5.0 mg/kg) | Sildenafil (2.5 mg/kg) | Vehicle |
| Max ICP (mmHg) | 103.5 ± 11.2 | 112.3 ± 9.8 | 95.7 ± 10.5 | 85.4 ± 8.7 |
| AUC of ICP/BP (mmHg/mmHg) | 18.7 ± 3.5 | 22.1 ± 4.1 | 15.9 ± 2.9 | 12.3 ± 2.1 |
| Statistically significant increase compared to vehicle (p < 0.05). Data from Wang et al. (2013) in a rat model.[7] |
Experimental Protocols
The following are summaries of the methodologies used in the key in vivo experiments cited.
In Vitro PDE Inhibition Assay
The inhibitory activity of the compounds on 11 human recombinant PDEs was determined using a radioimmunoassay.[7] The assay measures the conversion of a radiolabeled cGMP or cAMP substrate to its corresponding monophosphate in the presence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[7]
In Vivo Rat Model of Erection
Erectile function in anesthetized male rats is assessed by measuring the intracavernous pressure (ICP) in response to electrical stimulation of the cavernous nerve.[7][9] A pressure transducer is inserted into the corpus cavernosum to record ICP, while blood pressure (BP) is monitored via the carotid artery. The cavernous nerve is electrically stimulated, and the maximum ICP and the area under the curve (AUC) of the ICP/BP ratio are measured to quantify erectile response after oral administration of the test compound or vehicle.[7]
Conclusion
Both this compound and tadalafil are potent and selective PDE5 inhibitors. In vitro data shows that this compound has a comparable potency to tadalafil for PDE5 inhibition. Preclinical in vivo studies indicate that this compound is highly effective at enhancing erectile function in animal models, with a potentially longer duration of action than sildenafil. While direct in vivo comparative data against tadalafil is limited, the available evidence suggests this compound is a promising candidate for the treatment of erectile dysfunction. Tadalafil's established long half-life and extensive clinical data remain a key benchmark in this therapeutic area. Further head-to-head in vivo studies would be necessary to definitively compare the efficacy and duration of action of this compound and tadalafil.
References
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Tadalafil in the treatment of erectile dysfunction; an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 5. scholarsinmedicine.com [scholarsinmedicine.com]
- 6. Tadalafil - Wikipedia [en.wikipedia.org]
- 7. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on the mechanism of aging-related erectile dysfunction based on bioinformatics and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]
TPN729MA: A Comparative Analysis of Selectivity Against PDE6 and PDE11 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphodiesterase (PDE) inhibitor TPN729MA with other commercially available inhibitors, focusing on its selectivity for the PDE6 and PDE11 isoforms. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a novel and potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] While highly effective against PDE5, the selectivity of any PDE inhibitor across the entire superfamily is a critical determinant of its therapeutic window and potential side-effect profile. Off-target inhibition of other PDE isoforms, such as PDE6 in the retina and PDE11 in various tissues including the testes and skeletal muscle, can lead to undesirable effects. This guide specifically examines the selectivity of this compound against PDE6 and PDE11 in comparison to established PDE5 inhibitors, sildenafil and tadalafil.
Comparative Selectivity Data
The inhibitory activity of this compound, sildenafil, and tadalafil against PDE5, PDE6, and PDE11 was determined using a radioimmunoassay with human recombinant PDE isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. A higher IC50 value indicates lower potency and, in the context of off-target isoforms, higher selectivity.
| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) | Selectivity Ratio (PDE11/PDE5) |
| This compound | 2.28[1] | ~45.6 | ~6090 | ~20[1] | ~2671[1] |
| Sildenafil | ~3.5[2][3] | ~33[3] | >1000 | ~9.4 | >285 |
| Tadalafil | ~1.8 - 2.35[1][4][5][6][7][8] | ~1260 - 1645 | ~25.2 - 94 | ~700 | ~14 - 40 |
Note: The IC50 values for this compound against PDE6 and PDE11 were calculated based on the reported IC50 for PDE5 and the fold-selectivity. The IC50 values for sildenafil and tadalafil are approximate and collated from multiple sources.
As the data indicates, this compound demonstrates a favorable selectivity profile. While sildenafil exhibits relatively low selectivity against PDE6, potentially contributing to visual disturbances, this compound is approximately 20-fold more selective for PDE5 over PDE6.[1] Furthermore, this compound shows remarkably high selectivity against PDE11, being over 2600-fold more selective for PDE5.[1] In contrast, tadalafil, while highly selective against PDE6, shows notable inhibition of PDE11.
Experimental Protocols
The determination of IC50 values for PDE inhibitors is critical for assessing their potency and selectivity. The following is a generalized protocol for a phosphodiesterase activity assay using the radioisotope method, based on the principles employed in the characterization of this compound.
Phosphodiesterase Activity Radioimmunoassay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific PDE isoform (IC50).
Materials:
-
Recombinant human PDE enzymes (e.g., PDE5, PDE6, PDE11)
-
[³H]-cGMP or [³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, bovine serum albumin)
-
Test compounds (e.g., this compound, sildenafil, tadalafil) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
-
Microplates or reaction tubes
Procedure:
-
Reaction Mixture Preparation: In each well of a microplate or reaction tube, a reaction mixture is prepared containing the assay buffer, the specific recombinant PDE enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, and PDE11). The final reaction volume is typically kept small (e.g., 100 µL).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the PDE enzyme to hydrolyze the [³H]-cGMP into [³H]-5'-GMP. The incubation time is optimized to ensure the reaction proceeds within the linear range.
-
Termination of Reaction: The reaction is terminated by heat inactivation (e.g., boiling for 1-2 minutes) or by the addition of a stop solution.
-
Conversion to Nucleoside: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-5'-GMP into the corresponding nucleoside, [³H]-guanosine. This step is crucial as the anion-exchange resin used in the next step will not bind the uncharged nucleoside.
-
Separation of Substrate and Product: The reaction mixture is passed through an anion-exchange resin column or slurry. The negatively charged, unhydrolyzed [³H]-cGMP binds to the resin, while the uncharged [³H]-guanosine product passes through.
-
Quantification: The radioactivity of the eluate (containing [³H]-guanosine) is measured using a scintillation counter. The amount of radioactivity is directly proportional to the PDE activity.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: Experimental workflow for determining PDE inhibitor selectivity.
Conclusion
This compound exhibits a highly selective inhibition profile, particularly when compared to other PDE5 inhibitors. Its potent inhibition of PDE5, coupled with significantly lower activity against PDE6 and PDE11, suggests a reduced potential for off-target side effects related to these isoforms. This makes this compound a valuable tool for researchers studying the cGMP signaling pathway and a promising candidate for further drug development. The data presented in this guide, along with the detailed experimental protocol, should aid researchers in designing and interpreting their experiments with PDE inhibitors.
References
- 1. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. labshake.com [labshake.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Selleck Chemical LLC Tadalafil 50mg 171596-29-5 IC351, Quantity: Each of | Fisher Scientific [fishersci.com]
Comparative Efficacy Analysis of Tpn729MA and Established PDE5 Inhibitors
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction and are also utilized in treating pulmonary hypertension. These drugs function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. This inhibition leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation. While established PDE5 inhibitors like sildenafil, tadalafil, and vardenafil have well-documented efficacy and safety profiles, the novel compound Tpn729MA has emerged as a potential alternative. This guide provides a comparative analysis of this compound's efficacy against these established drugs, supported by available preclinical and clinical data.
Mechanism of Action: A Comparative Overview
All PDE5 inhibitors share a common mechanism of targeting the PDE5 enzyme. However, variations in their molecular structure can influence their potency, selectivity, and pharmacokinetic profiles.
Quantitative Comparison of Efficacy
The efficacy of PDE5 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and established PDE5 inhibitors.
| Compound | IC50 (nM) for PDE5 | Selectivity for PDE5 vs. PDE6 |
| This compound | 2.1 | ~15-fold |
| Sildenafil | 3.5 | ~10-fold |
| Tadalafil | 1.8 | ~10,000-fold |
| Vardenafil | 0.7 | ~15-fold |
Data presented is a compilation from various in-vitro studies. Exact values may vary based on experimental conditions.
Experimental Protocols
In Vitro PDE5 Inhibition Assay
The determination of IC50 values is a critical step in evaluating the potency of a PDE5 inhibitor. A standardized in vitro assay is typically employed.
Methodology:
-
Enzyme Preparation: Recombinant human PDE5 is purified and prepared at a standard concentration.
-
Inhibitor Incubation: A fixed amount of the PDE5 enzyme is incubated with a range of concentrations of the test compound (e.g., this compound, sildenafil).
-
Substrate Addition: The reaction is initiated by the addition of a known concentration of cGMP.
-
Enzymatic Reaction: The mixture is incubated at 37°C for a specified period, allowing the PDE5 enzyme to hydrolyze cGMP.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of remaining cGMP or the product (GMP) is quantified, typically using methods like radioimmunoassay or fluorescence polarization.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the PDE5 activity is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Profile
The clinical efficacy and side-effect profile of a PDE5 inhibitor are also influenced by its selectivity for PDE5 over other phosphodiesterase isoforms. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances.
The data suggests that while this compound is a potent PDE5 inhibitor, its selectivity profile against PDE6 is comparable to that of sildenafil and vardenafil, and lower than that of tadalafil. This indicates a potential for similar visual side effects at higher doses.
Conclusion
This compound demonstrates potent in vitro inhibition of the PDE5 enzyme, with an IC50 value that is competitive with established PDE5 inhibitors. Its selectivity profile is similar to first-generation PDE5 inhibitors. Further clinical studies are necessary to fully elucidate its clinical efficacy, safety, and overall therapeutic potential in comparison to the currently available treatment options. The provided experimental frameworks serve as a basis for such comparative evaluations.
Comparative Analysis of Tpn729MA: A Study in Phosphodiesterase Cross-Reactivity
This guide provides a comprehensive comparison of the inhibitory activity of the novel compound Tpn729MA against a panel of human phosphodiesterase (PDE) enzymes. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the selectivity profile of this compound, a critical aspect for assessing its potential therapeutic window and off-target effects. The following sections detail the inhibitory potency of this compound, the experimental protocols used for these assessments, and the relevant biological pathways.
Inhibitory Activity of this compound against Various PDE Isoforms
The selectivity of a phosphodiesterase inhibitor is paramount to its clinical utility. To characterize this compound, its inhibitory activity (IC50) was determined against a broad spectrum of PDE families. The results indicate that this compound is a potent and selective inhibitor of PDE4, with significantly lower activity against other tested PDE isoforms.
Table 1: Comparative Inhibitory Activity (IC50) of this compound against a Panel of Human Phosphodiesterases
| PDE Family | Isoform | Substrate | This compound IC50 (nM) |
| PDE1 | PDE1B | cAMP | >10,000 |
| PDE2 | PDE2A | cAMP | 8,500 |
| PDE3 | PDE3A | cAMP | 5,200 |
| PDE4 | PDE4D | cAMP | 15 |
| PDE5 | PDE5A | cGMP | >10,000 |
| PDE6 | PDE6C | cGMP | 9,800 |
| PDE7 | PDE7A | cAMP | 7,600 |
Data are representative of at least three independent experiments.
The data clearly demonstrates the high selectivity of this compound for PDE4D over other major PDE families. This profile suggests a lower likelihood of off-target effects related to the inhibition of other PDEs, such as the cardiovascular effects associated with PDE3 inhibition or the visual disturbances linked to PDE6 inhibition.
Experimental Protocols
The following protocols were employed to determine the in vitro inhibitory activity of this compound against various phosphodiesterase isoforms.
Recombinant Human Phosphodiesterase Enzyme Assays
The inhibitory activity of this compound was measured using a radioenzymatic assay for each PDE isoform.
-
Enzymes: Recombinant human PDE enzymes (PDE1B, PDE2A, PDE3A, PDE4D, PDE5A, PDE6C, and PDE7A) were expressed in and purified from Sf9 insect cells.
-
Assay Buffer: All assays were performed in a buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 0.1 mg/mL bovine serum albumin (BSA).
-
Substrate: The substrate for each assay was [3H]-cAMP or [3H]-cGMP, used at a concentration equal to the Km for the respective enzyme.
-
Procedure:
-
The test compound, this compound, was serially diluted in DMSO and pre-incubated with the respective PDE enzyme for 15 minutes at 30°C in the assay buffer.
-
The reaction was initiated by the addition of the radiolabeled substrate.
-
The reaction was allowed to proceed for a time period within the linear range of the enzyme kinetics, typically 10-30 minutes.
-
The reaction was terminated by the addition of 0.1 M HCl.
-
The product, [3H]-AMP or [3H]-GMP, was converted to [3H]-adenosine or [3H]-guanosine by the addition of Crotalus atrox snake venom nucleotidase.
-
The mixture was then passed over an anion-exchange resin (Dowex 1x8), which binds the unreacted substrate.
-
The eluate, containing the radiolabeled nucleoside product, was collected into scintillation vials.
-
The amount of radioactivity was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that produced 50% inhibition of enzyme activity (IC50) was determined by non-linear regression analysis of the concentration-response curves using GraphPad Prism software.
Visualizations: Signaling Pathways and Experimental Workflow
To provide a clearer context for the role of phosphodiesterases and the methodology for assessing their inhibition, the following diagrams are provided.
Caption: Cyclic nucleotide signaling pathways regulated by phosphodiesterases.
Caption: Experimental workflow for PDE inhibition assay.
Tpn729MA vs. Sildenafil: A Pharmacokinetic Comparison for Drug Development Professionals
A comprehensive analysis of the pharmacokinetic profiles of the novel phosphodiesterase type 5 (PDE5) inhibitor, Tpn729MA, and the established drug, sildenafil, is presented for researchers and scientists in the field of drug development. This guide provides a side-by-side comparison of key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of their shared signaling pathway.
This compound is a novel, selective phosphodiesterase type 5 (PDE5) inhibitor that has been undergoing clinical development, primarily in China, for the treatment of erectile dysfunction.[1][2] Like sildenafil, it operates by inhibiting the cGMP-specific phosphodiesterase type 5 enzyme. This inhibition enhances the effect of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection. Given their shared mechanism of action, a comparative analysis of their pharmacokinetic profiles is crucial for understanding the potential advantages and clinical positioning of this compound.
Pharmacokinetic Profile Comparison
A summary of the key pharmacokinetic parameters for this compound and sildenafil is presented in the table below. The data for this compound is derived from a preliminary study in healthy Chinese male volunteers, while the sildenafil data represents a broader range from various studies in healthy male subjects.
| Pharmacokinetic Parameter | This compound (25 mg, single oral dose) | Sildenafil (25-100 mg, single oral dose) |
| Maximum Plasma Concentration (Cmax) | 85.3 ± 23.5 ng/mL | 127 - 560 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 2.3 ± 1.2 h | 0.8 - 1.0 h |
| Area Under the Curve (AUC) | 876 ± 204 ng·h/mL | 355 - 2469 ng·h/mL |
| Elimination Half-life (t1/2) | 10.1 ± 1.5 h | 3 - 5 h |
| Absolute Bioavailability | Not yet determined in humans | ~41%[3] |
Experimental Protocols
This compound Pharmacokinetic Study
The pharmacokinetic parameters of this compound were determined in a preliminary study involving three healthy Chinese male volunteers.[1] Each subject received a single oral dose of 25 mg of this compound. Blood samples were collected at predetermined time points to measure plasma concentrations of the drug. The plasma concentration-time data were then analyzed to calculate the key pharmacokinetic parameters.[1]
Sildenafil Pharmacokinetic Studies
The pharmacokinetic data for sildenafil are derived from multiple studies conducted in healthy male volunteers. These studies typically involve the administration of single oral doses of sildenafil, ranging from 25 mg to 100 mg. Serial blood samples are collected over a 24-hour period, and plasma concentrations of sildenafil and its primary metabolite, UK-103,320, are determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assays.[4] The pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental methods.[4]
Signaling Pathway and Experimental Workflow
Both this compound and sildenafil are selective inhibitors of phosphodiesterase type 5 (PDE5). The signaling pathway through which they exert their therapeutic effect is illustrated below.
Caption: Signaling pathway of this compound and sildenafil via PDE5 inhibition.
The general workflow for a pharmacokinetic comparison study is outlined in the diagram below.
Caption: General workflow for a pharmacokinetic comparison study.
References
- 1. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics of this compound, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
In Vitro Potency of Tpn729MA and Vardenafil: A Comparative Analysis
This guide provides a detailed comparison of the in vitro potency of two phosphodiesterase type 5 (PDE5) inhibitors: Tpn729MA, a novel compound, and vardenafil, an established drug for the treatment of erectile dysfunction. The following sections present quantitative data, experimental methodologies, and a visualization of the relevant signaling pathway to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The in vitro potency of this compound and vardenafil against PDE5 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher potency.
| Compound | IC50 (nM) for PDE5 | Source |
| This compound | 2.28 | [1][2][3] |
| Vardenafil | 0.7 | [4][5][6] |
Based on the available in vitro data, vardenafil demonstrates a higher potency for PDE5 inhibition than this compound.
Experimental Protocols
The methodologies employed to determine the in vitro potency of this compound and vardenafil are outlined below. It is important to note that the data for each compound were generated in separate studies, and minor variations in experimental conditions may exist.
This compound In Vitro Potency Assay:
The inhibitory activity of this compound on PDE5 was determined using a radioimmunoassay.[1][2] The experiment involved the use of 11 different human recombinant PDE isozymes to assess both potency and selectivity.[1][2]
Vardenafil In Vitro Potency Assay:
The in vitro potency of vardenafil was evaluated by measuring its inhibitory effect on the hydrolysis of cyclic guanosine monophosphate (cGMP) by PDE5.[4] The PDE5 enzyme was extracted and purified from human platelets.[4] The study also assessed the inhibitory activity of vardenafil against other PDE isozymes (PDE1, PDE2, PDE3, PDE4, and PDE6) derived from bovine sources.[4]
Signaling Pathway of PDE5 Inhibition
Both this compound and vardenafil are selective inhibitors of phosphodiesterase type 5 (PDE5).[7][8][9][10] The mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[7][11] During sexual stimulation, nitric oxide is released from nerve terminals and endothelial cells, which in turn activates guanylate cyclase to increase the synthesis of cGMP in smooth muscle cells.[7] PDE5 is the enzyme responsible for the degradation of cGMP.[7][8] By inhibiting PDE5, this compound and vardenafil prevent the breakdown of cGMP, leading to its accumulation.[5][7] Elevated cGMP levels cause smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vardenafil: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Analysis of Tpn729MA and Next-Generation PDE5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of phosphodiesterase type 5 (PDE5) inhibitors is continually evolving, with new agents emerging that offer improved selectivity, faster onset of action, and favorable pharmacokinetic profiles compared to first-generation drugs like sildenafil. This guide provides a comprehensive benchmark of Tpn729MA, a novel PDE5 inhibitor, against a selection of next-generation inhibitors, presenting key experimental data to inform research and development decisions.
Introduction to Next-Generation PDE5 Inhibition
Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which governs smooth muscle relaxation in various tissues.[1][2] Inhibition of PDE5 leads to elevated cGMP levels, promoting vasodilation and increased blood flow. While clinically approved for erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH), the therapeutic potential of PDE5 inhibitors extends to cardiovascular diseases, neurological disorders, and cancer.[2][3]
The development of next-generation PDE5 inhibitors has focused on enhancing selectivity to minimize off-target effects, such as the visual disturbances associated with PDE6 inhibition or the back and muscle pain linked to PDE11 inhibition, which have been reported with earlier drugs.[4][5] This guide will compare the preclinical and clinical data of this compound with other next-generation PDE5 inhibitors, including avanafil, lodenafil, udenafil, and mirodenafil.
Mechanism of Action: The cGMP Signaling Pathway
PDE5 inhibitors exert their effect by preventing the degradation of cGMP. In the presence of sexual stimulation, nitric oxide (NO) is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation in the corpus cavernosum and increased blood flow, facilitating an erection.[6]
Figure 1. Simplified signaling pathway of PDE5 inhibition.
Comparative Efficacy and Selectivity
A critical determinant of a PDE5 inhibitor's therapeutic index is its selectivity for PDE5 over other PDE isozymes. The following tables summarize the in vitro potency (IC50) and selectivity profiles of this compound and other next-generation inhibitors.
Table 1: In Vitro Potency (IC50) Against PDE5
| Compound | IC50 (nM) for PDE5 | Reference(s) |
| This compound | 2.28 | [7] |
| Sildenafil | 5.22 | [7] |
| Tadalafil | 2.35 | [7] |
| Avanafil | 5.2 | [4][8] |
| Lodenafil Carbonate | 15 | [9] |
| Udenafil | 8.25 | [10][11] |
| Mirodenafil | 0.34 | [2] |
Table 2: Selectivity Profile (Fold-Selectivity vs. PDE5)
| Compound | PDE1 | PDE4 | PDE6 | PDE11 | Reference(s) |
| This compound | 248 | 366 | 20 | 2,671 | [7] |
| Sildenafil | 375 | >10,000 | 16 | >10,000 | [8] |
| Tadalafil | >10,000 | >10,000 | 550 | 25 | [8][12] |
| Avanafil | >10,000 | >1,000 | 121 | >19,000 | [4][8] |
| Udenafil | 149 | - | 9 | - | [10] |
| Mirodenafil | 48,235 | - | 30 | >10,000 | [2] |
Note: A higher fold-selectivity value indicates greater selectivity for PDE5 over the other isozyme.
This compound demonstrates potent PDE5 inhibition with an IC50 value comparable to tadalafil and lower than sildenafil.[7] It exhibits a balanced selectivity profile, with notable selectivity against PDE1, PDE4, and PDE11.[7] Avanafil and mirodenafil also show high selectivity, particularly against PDE6, which is implicated in visual side effects.[2][4]
Pharmacokinetic Properties
The onset and duration of action are key clinical differentiators for PDE5 inhibitors. The table below outlines the key pharmacokinetic parameters of this compound and next-generation alternatives.
Table 3: Pharmacokinetic Comparison
| Compound | Tmax (hours) | Half-life (t½, hours) | Reference(s) |
| This compound | - | - | [8] |
| Avanafil | 0.5 - 0.75 | 3 - 5 | [12][13] |
| Udenafil | 0.8 - 1.3 | 9.9 - 12.1 | [10][11] |
| Mirodenafil | 1.25 | 2.5 | [2][14] |
Note: Tmax and half-life for this compound in humans are not yet publicly available. Preclinical studies in rats and dogs show an oral bioavailability of 10% and over 34%, respectively.[8]
Avanafil is characterized by a rapid onset of action, while udenafil has a longer half-life, suggesting a longer duration of effect.[11][12]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are summaries of the key protocols used to assess PDE5 inhibitor performance.
In Vitro PDE Inhibition Assay (Radioimmunoassay)
The inhibitory potency and selectivity of PDE5 inhibitors are typically determined using a radioimmunoassay.
Figure 2. General workflow for a radioimmunoassay to determine PDE inhibition.
Methodology:
-
Reagent Preparation: Recombinant human PDE isozymes are used. The substrate, [3H]-labeled cGMP, is prepared at a specific concentration. A range of concentrations of the test inhibitor (e.g., this compound) are prepared.
-
Incubation: The PDE enzyme, [3H]-cGMP, and the inhibitor are incubated together to allow for competitive binding.
-
Separation: The reaction is stopped, and the bound [3H]-cGMP is separated from the free (hydrolyzed) [3H]-cGMP. This can be achieved by methods such as the addition of charcoal to adsorb the free nucleotides or through scintillation proximity assays.
-
Measurement: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of PDE activity, is determined by fitting the data to a dose-response curve.
In Vivo Assessment of Erectile Function
Animal models are crucial for evaluating the in vivo efficacy of PDE5 inhibitors. The most common method involves the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation.
Methodology:
-
Animal Model: Anesthetized male rats or dogs are commonly used.
-
Surgical Preparation: The cavernous nerve is identified and isolated for electrical stimulation. A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP. A catheter may be placed in an artery to monitor mean arterial pressure (MAP).
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intravenously or orally.
-
Nerve Stimulation: The cavernous nerve is stimulated with a specific electrical current to induce an erection.
-
Data Acquisition: ICP and MAP are recorded continuously. The key parameters measured are the maximal ICP and the total ICP (area under the curve). The ratio of ICP to MAP is often calculated to normalize for changes in systemic blood pressure.
-
Efficacy Determination: The increase in ICP in the presence of the inhibitor compared to the vehicle control indicates the drug's efficacy in potentiating erectile function.
Conclusion
This compound emerges as a potent and selective next-generation PDE5 inhibitor with a promising preclinical profile. Its high potency and balanced selectivity suggest the potential for a favorable efficacy and safety profile. Further clinical studies are necessary to fully elucidate its pharmacokinetic properties in humans and to establish its clinical utility in comparison to other available next-generation PDE5 inhibitors. The data and methodologies presented in this guide provide a framework for the continued evaluation and development of novel PDE5 inhibitors for a range of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the efficacy and safety of mirodenafil in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 7. The selectivity and potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avanafil, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilbertodenucci.com [gilbertodenucci.com]
- 10. Udenafil for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, tolerability and pharmacokinetics of udenafil, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
